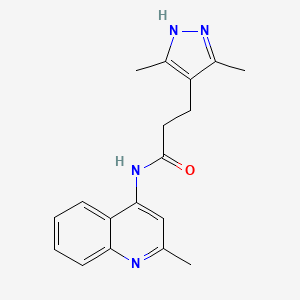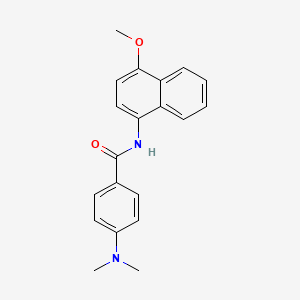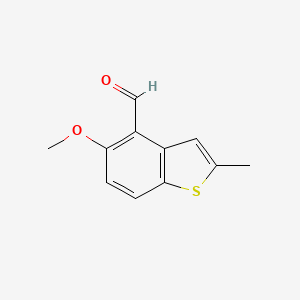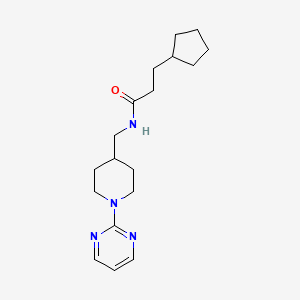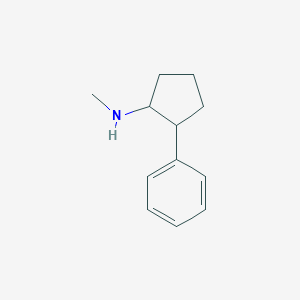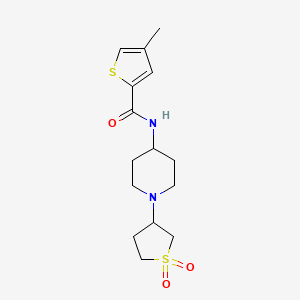![molecular formula C15H16N2OS B2467912 N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide CAS No. 681155-93-1](/img/structure/B2467912.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease .
Synthesis Analysis
The synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” involves a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process was carried out by a team of researchers from various institutions including Jiangnan University, Shenyang Pharmaceutical University, and the Shanghai Institute of Materia Medica .Molecular Structure Analysis
The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” was analyzed through molecular docking against 3CL pro . The indene moiety of the compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” were evaluated against SARS-CoV-2 3CL pro . The representative compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Scientific Research Applications
Antiviral Activity Against SARS-CoV-2
The COVID-19 pandemic has highlighted the need for effective antiviral agents. Researchers synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their biochemical activities against the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CL pro) – a crucial enzyme for viral replication . Among these derivatives, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. This finding provides a unique prototype for developing novel inhibitors against the virus .
Drug Design and Synthesis
The compound’s structure offers opportunities for drug design and synthesis. Researchers have explored modifications to enhance its pharmacological properties, aiming to develop potent drugs for various diseases. Investigating its SAR (structure-activity relationships) could lead to novel therapeutic agents .
Anti-Inflammatory Properties
Given the thiazole moiety, N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide might exhibit anti-inflammatory effects. Further studies are warranted to explore its potential in modulating inflammatory pathways and treating inflammatory conditions .
Anticancer Potential
Thiazole derivatives have shown promise as anticancer agents. Researchers could investigate whether this compound exhibits cytotoxic effects against cancer cells. Structural modifications may enhance its selectivity and efficacy .
Antibacterial Activity
Thiazole-based compounds often possess antibacterial properties. Researchers could explore the antibacterial potential of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide against various bacterial strains. Mechanistic studies would provide insights into its mode of action .
Neuroprotective Effects
Considering the compound’s unique structure, it might have neuroprotective properties. Researchers could evaluate its ability to prevent neuronal damage, potentially contributing to the treatment of neurodegenerative disorders .
These applications highlight the versatility of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide and underscore its potential impact across different scientific domains. Further research and exploration are essential to fully unlock its capabilities. 🌟
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide interacts with the 3CL pro enzyme, inhibiting its activity .
Biochemical Pathways
The inhibition of the 3CL pro enzyme disrupts the replication of SARS-CoV-2 . This enzyme is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, the compound prevents the virus from replicating within the host cell .
Result of Action
The result of the action of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide is the inhibition of SARS-CoV-2 replication. This is achieved by inhibiting the activity of the 3CL pro enzyme, which is essential for the virus’s life cycle .
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-15(2,3)13(18)17-14-16-12-10-7-5-4-6-9(10)8-11(12)19-14/h4-7H,8H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJROJQIDYLDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2467830.png)
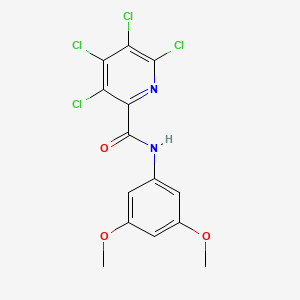
![N-(3-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2467833.png)


